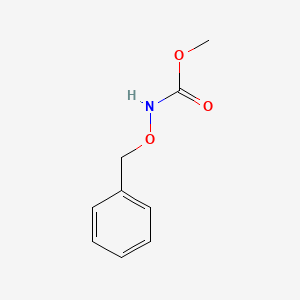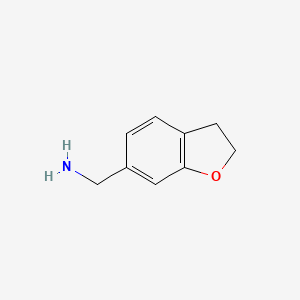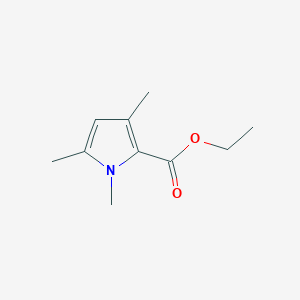
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate
Übersicht
Beschreibung
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.27932 g/mol . This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science.
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected, leading to downstream effects on cellular processes and functions .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that this compound may also induce various molecular and cellular effects .
Vorbereitungsmethoden
The synthesis of 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction, which typically occurs under basic or neutral conditions . This reaction involves the condensation of an aromatic aldehyde with a ketone, followed by cyclization to form the isoindoline ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted isoindoline derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized isoindoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, this compound has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent . In medicine, it is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders. Additionally, in the industry, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers .
Vergleich Mit ähnlichen Verbindungen
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate can be compared with other similar compounds, such as 3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate and 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl acetate . These compounds share similar structural features, including the presence of an isoindoline or related heterocyclic ring system. this compound is unique in its specific substitution pattern and functional groups, which contribute to its distinct biological activities and applications. The comparison highlights the importance of structural variations in determining the chemical and biological properties of these compounds.
Eigenschaften
IUPAC Name |
(3-oxo-2-phenyl-1H-isoindol-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11(18)20-16-14-10-6-5-9-13(14)15(19)17(16)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMQSXHIXALUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[(3-methylphenyl)methyl]hydroxylamine](/img/structure/B3144612.png)

![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)


![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)





![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)
![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)
![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)
